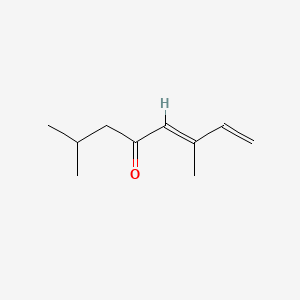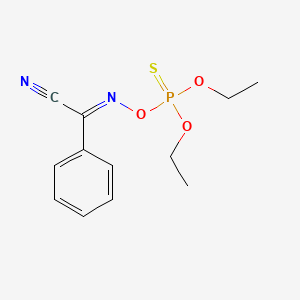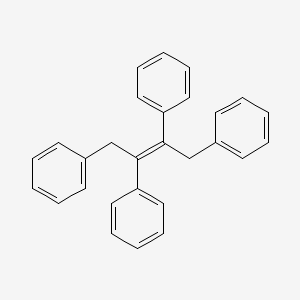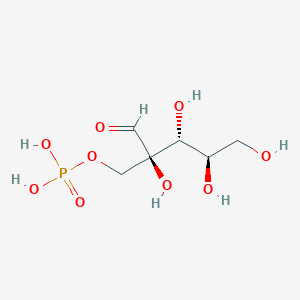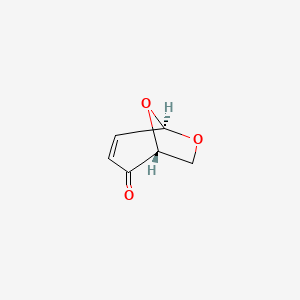![molecular formula C21H18N6O2 B1234560 1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione is a N-arylpiperazine.
Aplicaciones Científicas De Investigación
5-HT2 Antagonist Activity
Research has shown that certain derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which are structurally related to 1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione, have significant 5-HT2 antagonist activity. These compounds have demonstrated potential in modulating serotonin receptors, suggesting possible applications in neurological and psychiatric disorders (Watanabe et al., 1992).
Antimicrobial Properties
A study on quinoxaline derivatives, including triazoloquinoxalines, revealed some of these compounds exhibit promising antifungal activity against Candida albicans. This indicates potential use in developing new antifungal agents (El‐Hawash et al., 1999).
Inotropic Activity
Derivatives of triazoloquinoxaline have been synthesized and evaluated for positive inotropic activity. This suggests potential therapeutic applications in cardiovascular diseases, particularly in enhancing cardiac contractility (Zhang et al., 2008).
Adenosine Receptor Antagonism
Compounds based on the triazoloquinoxaline structure have been identified as potent and selective antagonists of adenosine receptors. This characteristic could be significant in the development of drugs targeting adenosine-related pathways in various diseases (Colotta et al., 2000).
Antiallergic Potential
Research involving triazoloquinoxaline-1,4-diones has demonstrated substantial antiallergic activity, particularly in inhibiting the release of histamine. This suggests a role for these compounds in the treatment of allergic reactions (Loev et al., 1985).
Propiedades
Nombre del producto |
1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione |
|---|---|
Fórmula molecular |
C21H18N6O2 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione |
InChI |
InChI=1S/C21H18N6O2/c28-18-12-25(13-19(29)26(18)11-10-15-6-2-1-3-7-15)20-21-24-22-14-27(21)17-9-5-4-8-16(17)23-20/h1-9,14H,10-13H2 |
Clave InChI |
SMWBUXZLLHGKHV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)CN1C2=NC3=CC=CC=C3N4C2=NN=C4)CCC5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




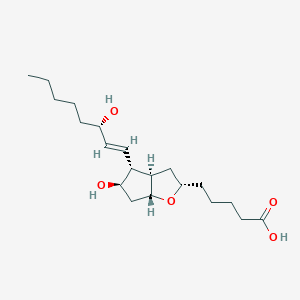
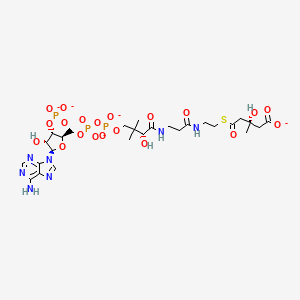
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
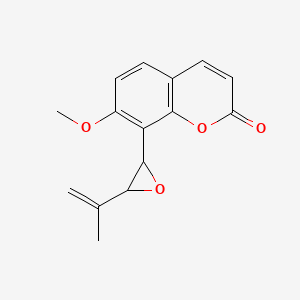
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
